molecular formula C13H14O2 B11897585 1-Ethoxy-2-methoxynaphthalene

1-Ethoxy-2-methoxynaphthalene

Cat. No.: B11897585
M. Wt: 202.25 g/mol
InChI Key: NTMVPQFFANAWPR-UHFFFAOYSA-N
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Description

1-Ethoxy-2-methoxynaphthalene is an organic compound belonging to the naphthalene family. It is characterized by the presence of ethoxy and methoxy functional groups attached to the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-2-methoxynaphthalene can be synthesized through several methods. One common approach involves the alkylation of 2-methoxynaphthalene with ethyl iodide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-2-methoxynaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethoxy-2-methoxynaphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with anticancer properties.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-ethoxy-2-methoxynaphthalene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-Ethoxy-2-methoxynaphthalene is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and physical properties.

Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

1-ethoxy-2-methoxynaphthalene

InChI

InChI=1S/C13H14O2/c1-3-15-13-11-7-5-4-6-10(11)8-9-12(13)14-2/h4-9H,3H2,1-2H3

InChI Key

NTMVPQFFANAWPR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC2=CC=CC=C21)OC

Origin of Product

United States

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